molecular formula C26H26F2N2 B154396 1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine CAS No. 693765-11-6

1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine

Cat. No. B154396
M. Wt: 404.5 g/mol
InChI Key: SMANXXCATUTDDT-DAXSKMNVSA-N
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Description

Synthesis Analysis

The synthesis of various analogues related to 1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine has been explored in several studies. For instance, a series of bridged piperazine analogues were designed and synthesized to evaluate their binding affinity to the dopamine transporter (DAT) . Another study focused on the synthesis of optically pure phenyl- and non-phenyl-substituted piperazines, investigating their potential as cocaine abuse therapeutic agents due to their affinity for DAT . Additionally, novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine were synthesized and characterized for their antimicrobial properties . The metabolites of a cerebral vasodilator related to 1-[bis(4-fluorophenyl)methyl]piperazine were also synthesized to confirm their structures .

Molecular Structure Analysis

The molecular structure of 1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine derivatives has been characterized using various spectroscopic methods. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy were employed to characterize the synthesized compounds in the antimicrobial study . The crystal structure of a related compound, 1,4-bis{[hydroxy(phenyl)phosphoryl]methyl}piperazine-1,4-diium tetrachloridocadmate(II) dihydrate, was determined, revealing two-dimensional layers in the crystal formed by O-H···O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in various contexts. For example, the Mannich reaction was used to synthesize antioxidants based on a piperazine derivative . Additionally, the synthesis of bis(pyrazole-benzofuran) hybrids with a piperazine linker involved 1,3-dipolar cycloaddition reactions, demonstrating the versatility of piperazine derivatives in forming bioactive compounds .

Physical and Chemical Properties Analysis

The physical properties of synthesized piperazine derivatives, such as melting points and yields, were reported in the antioxidant study, with the compound showing potential as an antioxidant based on DPPH free radical method testing . The chemical properties, particularly the binding affinity to DAT and selectivity over the serotonin transporter (SERT), were key focus areas in the studies exploring potential therapeutic agents for cocaine abuse .

Relevant Case Studies

Scientific Research Applications

Receptor Binding Affinity and Therapeutic Potential

  • D2-like Receptor Affinity : Arylcycloalkylamines, including phenyl piperidines and piperazines, play a significant role in antipsychotic agents by affecting D2-like receptors. The modification of arylalkyl substituents enhances the selectivity and potency of these compounds, indicating the chemical's potential in developing more effective antipsychotic treatments (Sikazwe et al., 2009).

Chemical Synthesis and Drug Design

  • Piperazine Derivatives : Piperazine, a core component of many therapeutic agents, exhibits a broad spectrum of medicinal potential, ranging from antipsychotic to anticancer activities. Slight modifications in the substitution pattern on the piperazine nucleus significantly affect the medicinal properties of the resulting molecules, highlighting the importance of structural optimization in drug design (Rathi et al., 2016).

Therapeutic Uses and Mechanisms of Action

  • Anti-mycobacterial Activity : Piperazine analogs have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This emphasizes the molecule's role in combating tuberculosis through the design and development of new anti-mycobacterial agents (Girase et al., 2020).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANXXCATUTDDT-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine

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